3-(Ethylamino)-2-methylpropanoic acid

Description

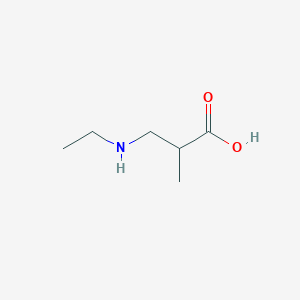

Structural Characterization and Nomenclature

3-(Ethylamino)-2-methylpropanoic acid is a modified amino acid with a specific molecular architecture. Its systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC), is (2R)-3-(ethylamino)-2-methylpropanoic acid for one of its stereoisomers. nih.gov The molecular formula for this compound is C6H13NO2. nih.gov

The structure consists of a propanoic acid backbone, which is a three-carbon carboxylic acid. A methyl group is attached to the second carbon (C2), and an ethylamino group is attached to the third carbon (C3). The presence of a chiral center at the second carbon atom means that the molecule can exist as different stereoisomers.

Table 1: Chemical Identifiers for (2R)-3-(Ethylamino)-2-methylpropanoic acid

| Identifier | Value |

|---|---|

| IUPAC Name | (2R)-3-(ethylamino)-2-methylpropanoic acid nih.gov |

| Molecular Formula | C6H13NO2 nih.gov |

| Molecular Weight | 131.17 g/mol nih.gov |

| SMILES | CCNCC@@HC(=O)O nih.gov |

| InChI Key | JYBGKIPAGMBRKN-RXMQYKEDSA-N nih.gov |

Chemical Classification within Amino Acid Analogues

This compound is classified as a β-amino acid analogue. Unlike the proteinogenic α-amino acids where the amino group is attached to the carbon adjacent to the carboxyl group, in β-amino acids, the amino group is attached to the second carbon from the carboxyl group. mmsl.cz This structural difference is significant as it imparts distinct chemical properties and biological activities. hilarispublisher.compeptide.com

Specifically, this compound is an N-alkylated derivative of 3-amino-2-methylpropanoic acid, more commonly known as β-aminoisobutyric acid (BAIBA). nih.gov BAIBA is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. nih.gov The addition of an ethyl group to the nitrogen atom of BAIBA results in this compound. This modification can influence the molecule's polarity, size, and how it interacts with biological systems compared to its parent compound.

Academic Research Trajectories and Future Perspectives

Direct academic research focusing exclusively on this compound is limited. However, the scientific interest in this compound can be understood through the extensive research on its parent molecule, β-aminoisobutyric acid (BAIBA). BAIBA has been identified as a myokine, a substance produced and released by muscle cells in response to exercise. nih.gov

Detailed Research Findings on the Parent Compound, BAIBA:

Metabolic Regulation: Research has shown that BAIBA plays a role in regulating lipid and carbohydrate metabolism. semanticscholar.org It has been found to induce the "browning" of white adipose tissue, a process that increases energy expenditure, and to improve insulin (B600854) sensitivity. nih.gov

Biomarker Potential: Circulating levels of BAIBA have been studied as a potential biomarker for various metabolic conditions. frontiersin.org

Therapeutic Interest: Due to its role in mediating some of the beneficial effects of exercise, BAIBA has been investigated as a potential "exercise pill" mimetic for individuals who are unable to engage in physical activity. frontiersin.orggoogle.com It is also being explored for its protective effects on bone health. nih.gov

The research trajectory for this compound is therefore likely to follow in the footsteps of BAIBA. Future research may focus on several key areas:

Comparative Biological Activity: Investigating whether the N-ethylation of BAIBA enhances or modifies its known biological activities. This would involve comparing the effects of both compounds on fat cell differentiation, glucose uptake, and insulin sensitivity.

Pharmacokinetic Properties: Determining how the ethyl group affects the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule. This is a crucial step in assessing its potential as a therapeutic agent.

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects, and how these might differ from those of BAIBA.

In essence, the academic interest in this compound is predicated on the significant biological roles of its parent compound. It represents a synthetic analogue that could potentially offer improved therapeutic properties, and future research will likely aim to uncover these possibilities.

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

3-(ethylamino)-2-methylpropanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-3-7-4-5(2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

JYBGKIPAGMBRKN-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethylamino 2 Methylpropanoic Acid and Its Precursors

Chemoselective Synthetic Pathways

Chemoselective synthesis focuses on the selective reaction of one functional group in the presence of others. For 3-(ethylamino)-2-methylpropanoic acid, key transformations include the introduction of the ethylamino group and the formation or modification of the carboxylic acid functionality.

Reductive Amination Strategies for the Ethylamino Moiety

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, making it a primary strategy for introducing the ethylamino group. nsf.gov This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nsf.govst-andrews.ac.uk

A plausible and efficient route to this compound begins with a suitable β-keto ester or β-aldehyde acid precursor, such as a derivative of 2-methyl-3-oxopropanoic acid. The carbonyl group of this precursor can react with ethylamine (B1201723) to form an enamine or imine intermediate. Subsequent reduction with a suitable reducing agent affords the target this compound.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity in reducing the protonated imine intermediate over the initial carbonyl group. st-andrews.ac.uk Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another effective method. nsf.gov

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6 | Selective for imines, tolerant of many functional groups | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetic Acid | Mild, non-toxic, high yields | Moisture sensitive |

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol, room temperature, atmospheric pressure | "Green" method, high atom economy | May reduce other functional groups |

This strategy allows for the direct installation of the ethylamino group in a one-pot procedure, offering high efficiency and good yields.

Carboxylic Acid Functionalization in Propanoic Acid Systems

The propanoic acid backbone of the target molecule can be constructed through various methods involving carboxylic acid functionalization. One common approach is the Michael addition of an amine to an α,β-unsaturated ester. researchgate.netnih.gov In the context of synthesizing this compound, ethylamine can be added to an ester of methacrylic acid, such as methyl methacrylate. researchgate.net

This 1,4-conjugate addition reaction leads to the formation of a β-amino ester, specifically methyl 3-(ethylamino)-2-methylpropanoate. The reaction is typically carried out in a suitable solvent, and in some cases, can be accelerated by microwave irradiation, which has been shown to significantly reduce reaction times and improve yields. researchgate.netnih.gov Following the Michael addition, the resulting ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid, this compound.

Table 2: Michael Addition of Ethylamine to Methyl Methacrylate

| Reaction Step | Reagents and Conditions | Product |

| Michael Addition | Ethylamine, Methyl Methacrylate, Solvent (e.g., Methanol), Optional: Microwave irradiation | Methyl 3-(ethylamino)-2-methylpropanoate |

| Ester Hydrolysis | Aqueous HCl or NaOH, followed by neutralization | This compound |

This two-step sequence provides a straightforward and reliable method for the synthesis of the target compound from readily available starting materials.

Nucleophilic Substitution Reactions in β-Amino Acid Synthesis

Nucleophilic substitution reactions offer another avenue for the synthesis of β-amino acids. A common strategy involves the use of a substrate with a good leaving group at the β-position, which is then displaced by an amine nucleophile. For the synthesis of this compound, a suitable precursor would be a derivative of 2-methyl-3-halopropanoic acid, such as ethyl 3-bromo-2-methylpropanoate.

The reaction of this halo-ester with an excess of ethylamine would proceed via an SN2 mechanism to displace the bromide and form the corresponding β-amino ester. Subsequent hydrolysis of the ester group would then yield the desired this compound. The use of excess amine is crucial to neutralize the hydrogen bromide formed during the reaction and to drive the reaction to completion.

Stereoselective Approaches to this compound

Due to the presence of a stereocenter at the C2 position, the development of stereoselective methods for the synthesis of enantiomerically pure this compound is of high importance.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. nih.govwikipedia.org After the desired stereochemistry is established, the auxiliary can be removed. This approach is particularly effective for controlling the stereochemistry of conjugate addition reactions. psu.edursc.org

In the synthesis of this compound, a chiral auxiliary, such as a chiral oxazolidinone, can be attached to methacrylic acid to form a chiral α,β-unsaturated imide. psu.edursc.org The conjugate addition of an ethylamine equivalent, such as N-benzyl-N-(α-methylbenzyl)amine, to this chiral substrate proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. psu.edu The auxiliary directs the incoming nucleophile to one face of the double bond.

Following the conjugate addition, the chiral auxiliary is cleaved, and any protecting groups on the nitrogen are removed (e.g., by hydrogenolysis) to afford the enantiomerically enriched this compound.

Table 3: Chiral Auxiliary-Mediated Synthesis

| Step | Description | Key Reagents | Stereochemical Outcome |

| 1 | Attachment of Chiral Auxiliary | Methacrylic acid, Chiral oxazolidinone | Formation of chiral α,β-unsaturated imide |

| 2 | Diastereoselective Conjugate Addition | N-benzyl-N-(α-methylbenzyl)amine, Lithium base | High diastereomeric excess |

| 3 | Cleavage and Deprotection | LiOH, H₂, Pd/C | Enantiomerically enriched β-amino acid |

This method allows for the synthesis of specific stereoisomers of the target compound with a high degree of optical purity.

Asymmetric Catalytic Hydrogenation and Alkylation

Asymmetric catalytic hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds. wisc.edu For the synthesis of this compound, a suitable precursor would be an N-acyl-β-dehydroamino ester. The asymmetric hydrogenation of the carbon-carbon double bond in this substrate, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands), can produce the desired β-amino ester with high enantioselectivity. wisc.edu Subsequent hydrolysis and N-deacylation would yield the target amino acid.

Another stereoselective approach involves the asymmetric alkylation of a chiral enolate. For instance, a chiral glycine (B1666218) equivalent, where the nitrogen is part of a chiral auxiliary, can be deprotonated to form a chiral enolate. This enolate can then be reacted with an electrophile. While this is more commonly applied to α-amino acid synthesis, modifications of this strategy can be adapted for β-amino acids.

Dynamic Kinetic Resolution and Stereoselective Transformations

Dynamic kinetic resolution (DKR) represents a powerful strategy for the stereoselective synthesis of chiral compounds, including β-amino acid derivatives. This method overcomes the 50% theoretical yield limit of traditional kinetic resolution by combining a fast and selective resolution step with an in-situ racemization of the slower-reacting enantiomer. This ensures that the entire racemic starting material can be converted into a single, desired stereoisomer. nih.gov

For the synthesis of β-amino acids, DKR is often applied to precursors like β-ketoesters. The process typically involves an asymmetric transfer hydrogenation (ATH) reaction using a chiral catalyst. royalsocietypublishing.org For instance, ruthenium (II) catalysts bearing ligands like SEGPHOS have been effectively used in the DKR of β-ketoester precursors to produce hydroxylated amino acid derivatives with high diastereomeric and enantiomeric excess. royalsocietypublishing.org The reaction uses a hydrogen donor, such as formic acid, to reduce the keto group stereoselectively. The choice of the chiral ligand on the metal catalyst is crucial as it dictates the stereochemical outcome of the reduction. royalsocietypublishing.orgrsc.org

Mechanistically, the β-ketoester undergoes rapid racemization at the α-position under the reaction conditions, while the chiral catalyst selectively hydrogenates one of the enantiomers of the keto group. This continuous racemization of the starting material allows for the theoretical conversion of 100% of the substrate into the desired product with two contiguous stereocenters. nih.gov This approach has been successfully applied to generate β-branched α-amino acids and C-3 hydroxylated arginine derivatives, highlighting its utility for creating complex amino acid structures. royalsocietypublishing.orgchemrxiv.org

Table 1: Examples of Catalysts and Conditions in Dynamic Kinetic Resolution for Amino Acid Precursors This table is generated based on representative findings in the field and may not directly involve this compound.

| Catalyst System | Substrate Type | Key Reaction | Product Configuration | Selectivity | Reference |

| (R)-SEGPHOS/Ru(II) | β-Ketoester | Asymmetric Transfer Hydrogenation | (2S,3R) | High d.r. and e.e. | royalsocietypublishing.org |

| Ir/f-phamidol | α-Dibenzylamino β-ketoester | Asymmetric Hydrogenation | syn-β-Hydroxy α-amino derivative | >99/1 dr, up to >99% ee | rsc.org |

| (R,R)-TsDPEN-Ru(II) | β-Ketoester | Asymmetric Transfer Hydrogenation | (2R,3R) | 9.7:1 d.r., 99% ee | royalsocietypublishing.org |

Biocatalytic Production and Enzymatic Transformations

Biocatalysis has emerged as a critical technology for the synthesis of chiral molecules, offering high selectivity under mild, environmentally benign conditions. Enzymes and whole-cell systems provide powerful tools for producing enantiopure β-amino acids and their derivatives.

Enzyme-Mediated Synthesis of β-Amino Acids

Enzymes are highly efficient and selective catalysts for synthesizing chiral β-amino acids. Lipases and transaminases are among the most utilized enzymes for this purpose. mdpi.comnih.gov

Lipases , such as those from Candida antarctica (CAL-B) or Burkholderia cepacia (lipase PSIM), are widely used for the kinetic resolution of racemic β-amino acid esters through enantioselective hydrolysis or acylation. mdpi.comresearchgate.net In a typical lipase-catalyzed hydrolysis, the enzyme selectively converts one enantiomer of the racemic ester into the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the two enantiomers, often with excellent enantiomeric excess (≥99%). mdpi.com

Transaminases (TAs), or aminotransferases, offer a direct route to chiral β-amino acids through asymmetric synthesis from prochiral ketones or the kinetic resolution of racemic β-amino acids. nih.govchemrxiv.org These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a keto acceptor. nih.gov A significant advantage of using transaminases is the potential to achieve 100% theoretical yield in asymmetric synthesis, avoiding the separation issues inherent in kinetic resolutions. researchgate.net However, challenges such as unfavorable reaction equilibria and the instability of β-keto acid substrates must be addressed, often through process engineering or the use of multi-enzyme cascade systems. nih.govchemrxiv.org

Whole-Cell Biotransformations for Amino Acid Derivatization

Whole-cell biotransformations are frequently preferred over using isolated enzymes, especially for reactions requiring expensive cofactors like NAD(P)H or ATP. nih.govmdpi.com The cellular metabolism of the microorganism continuously regenerates these cofactors, making the process more economically viable. Furthermore, the cellular environment can protect enzymes, enhancing their stability and operational lifespan. researchgate.net

For the production of non-natural amino acids, whole-cell systems containing enzymes like amino acid dehydrogenases or transaminases are employed. nih.gov These systems can perform reductive amination of keto acids to produce the desired amino acids. Genetically engineered microorganisms, such as E. coli or Corynebacterium glutamicum, can be optimized to overexpress the necessary enzymes and enhance cofactor regeneration pathways, thereby improving product yields. nih.gov This strategy avoids the costly isolation of enzymes and allows for multi-step syntheses to be performed in a single pot, reducing downstream processing costs. mdpi.com

Modular Enzymatic Cascade Approaches for Analogues

Modular enzymatic cascade reactions combine multiple enzymes in a one-pot setup to perform sequential transformations, mimicking natural metabolic pathways. This approach is highly efficient for synthesizing complex molecules like analogues of this compound.

A notable example is the synthesis of both enantiomers of 3-amino-2-methylpropanoic acid, a close analogue of the target compound. nih.govnih.gov This three-step biocatalytic cascade starts from simple, non-chiral dicarboxylic acids. nih.gov

Step 1: A 3-methylaspartate ammonia (B1221849) lyase (MAL) catalyzes the stereoselective addition of ammonia to mesaconic acid to produce a mixture of diastereomers of 3-methylaspartate. nih.gov

Step 2: A diastereomer-specific decarboxylase, such as β-methylaspartate-α-decarboxylase (CrpG) or glutamate (B1630785) decarboxylase (GAD), selectively decarboxylates one of the 3-methylaspartate diastereomers to yield the corresponding chiral β-amino acid. The MAL enzyme concurrently facilitates a dynamic kinetic asymmetric transformation by racemizing the unreacted diastereomer, channeling it towards the desired product. nih.gov

Step 3: The resulting chiral β-amino acid can be further functionalized. For instance, a pantothenate synthetase (PS) can condense it with another molecule to create more complex derivatives, such as α-methyl-substituted vitamin B5. nih.gov

This modular approach allows for the production of various β-amino acid analogues with high yields and excellent enantiopurity (>99% ee) by selecting different enzymes for each step. nih.govnih.gov

Table 2: Two-Step Enzymatic Cascade Synthesis of 3-Amino-2-methylpropanoic Acid Analogues Data derived from a modular cascade system for producing β-alanine and its α-methyl analogues.

| Target Product | Enzymes Used | Conversion [%] | Isolated Yield [%] | Enantiomeric Excess (ee) [%] | Reference |

| β-Alanine | MAL and ADC | >99 | 85 | N/A | nih.gov |

| (R)-3-Amino-2-methylpropanoic acid | MAL and CrpG | >99 | 78 | >99 | nih.gov |

| (S)-3-Amino-2-methylpropanoic acid | MAL-H194A and TkGAD | 75 | 65 | >99 | nih.gov |

Chemical Transformations and Reactivity Profiles of 3 Ethylamino 2 Methylpropanoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group, -COOH, is a primary site for nucleophilic acyl substitution reactions. These transformations typically involve the conversion of the hydroxyl (-OH) portion of the carboxyl group into a better leaving group, facilitating the attack by a nucleophile.

Esterification Reactions for Derivatization

Esterification is a common derivatization technique for carboxylic acids. The reaction of 3-(Ethylamino)-2-methylpropanoic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas, yields the corresponding ester. chemguide.co.ukyoutube.com This process, known as Fischer esterification, is a reversible reaction that is typically driven to completion by heating the mixture and/or removing water as it is formed. chemguide.co.ukceon.rs The reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Table 1: Examples of Esterification Reactions

| Reactant (Alcohol) | Catalyst | Product (Ester) |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 3-(ethylamino)-2-methylpropanoate |

| Ethanol | H₂SO₄ | Ethyl 3-(ethylamino)-2-methylpropanoate |

| 1-Propanol | H₂SO₄ | Propyl 3-(ethylamino)-2-methylpropanoate |

Amide Bond Formation with Various Amines

The formation of an amide bond is another key transformation of the carboxylic acid group. The direct reaction of this compound with a primary or secondary amine is generally difficult because the amine, being basic, tends to deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org To facilitate amide bond formation, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. libretexts.org These reagents activate the carboxylic acid by converting the hydroxyl group into a good leaving group, which is then readily displaced by the amine nucleophile. libretexts.org Alternatively, the reaction can be carried out at very high temperatures, though this can be detrimental to complex molecules. google.com

Table 2: Amide Bond Formation Using a Coupling Reagent

| Reactant (Amine) | Coupling Reagent | Product (Amide) |

|---|---|---|

| Ammonia (B1221849) | DCC | 3-(Ethylamino)-2-methylpropanamide |

| Methylamine | DCC | 3-(Ethylamino)-N,2-dimethylpropanamide |

| Diethylamine | DCC | N,N,3-Triethyl-2-methylpropanamide |

Acyl Halide and Anhydride (B1165640) Intermediate Formation

For enhanced reactivity, carboxylic acids can be converted into more reactive intermediates like acyl halides and anhydrides. wikipedia.orglibretexts.org Acyl chlorides, the most common acyl halides, are synthesized by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgorgoreview.comchemguide.co.uk These reagents replace the -OH group with a chlorine atom. chemguide.co.uk The mechanism involves the conversion of the hydroxyl group into a superior leaving group, which is then displaced by a chloride ion. libretexts.org

Acid anhydrides can be formed from the reaction of an acyl chloride with a carboxylate salt. These intermediates are highly reactive towards nucleophiles and are often used in acylation reactions. libretexts.org

Table 3: Formation of Reactive Intermediates

| Reagent | Intermediate Formed | Byproducts |

|---|---|---|

| Thionyl chloride (SOCl₂) | 3-(Ethylamino)-2-methylpropanoyl chloride | SO₂, HCl |

| Phosphorus(V) chloride (PCl₅) | 3-(Ethylamino)-2-methylpropanoyl chloride | POCl₃, HCl |

| 3-(Ethylamino)-2-methylpropanoyl chloride + Sodium 3-(ethylamino)-2-methylpropanoate | 3-(Ethylamino)-2-methylpropanoic anhydride | NaCl |

Reactions at the Secondary Amine Functionality

The secondary amine group (-NH-) in this compound is nucleophilic and can undergo reactions such as alkylation and acylation.

N-Alkylation and N-Acylation Reactions

N-alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. acsgcipr.org This SN2 reaction converts the secondary amine into a tertiary amine. acsgcipr.org

N-acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction forms an amide. Given that this compound contains both an amine and a carboxylic acid, intermolecular N-acylation could potentially lead to polymerization unless protecting groups are used or one functional group is converted to a less reactive form. For selective N-acylation, the carboxylic acid functionality would typically be protected, for instance, as an ester, before reacting the amine with an acylating agent.

Table 4: N-Alkylation and N-Acylation Reactions

| Reagent | Reaction Type | Product |

|---|---|---|

| Methyl iodide (CH₃I) | N-Alkylation | 3-(Ethyl(methyl)amino)-2-methylpropanoic acid |

| Acetyl chloride (CH₃COCl) | N-Acylation | 3-(N-Ethylacetamido)-2-methylpropanoic acid |

| Acetic anhydride ((CH₃CO)₂O) | N-Acylation | 3-(N-Ethylacetamido)-2-methylpropanoic acid |

Formation of Cyclic Nitrogen-Containing Compounds

The bifunctional nature of this compound allows for the potential formation of cyclic compounds through intramolecular or intermolecular reactions. Intramolecular cyclization could, under specific dehydrating conditions, lead to the formation of a four-membered ring lactam (a cyclic amide), although this is generally less favorable due to ring strain.

More commonly, it can react with other bifunctional molecules to form larger, more stable heterocyclic rings. For example, reaction with another molecule of itself or a similar amino acid could lead to the formation of a six-membered piperazinone ring system through intermolecular amide bond formation. Multicomponent reactions involving this amino acid could also be a pathway to various nitrogen-containing heterocycles. nih.gov

Salt Formation and Protonation Studies

As an amino acid, this compound possesses both a basic secondary amine and an acidic carboxylic acid group. This amphoteric nature allows it to form salts with both acids and bases. The most common salt form is the hydrochloride, which is formed by the protonation of the ethylamino group in the presence of hydrochloric acid uni.lu.

The general reaction for the formation of the hydrochloride salt is as follows:

In addition to acid addition salts, the carboxylic acid moiety can be deprotonated by a base to form carboxylate salts. The formation of such salts is a fundamental aspect of the acid-base chemistry of this compound.

Table 1: Confirmed Salt of this compound

| Salt Form | Reactant | Functional Group Involved | Reference |

|---|---|---|---|

| Hydrochloride | Hydrochloric Acid (HCl) | Ethylamino group | uni.lu |

Advanced Analytical Characterization of 3 Ethylamino 2 Methylpropanoic Acid

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are fundamental in determining the molecular structure and functional groups of 3-(Ethylamino)-2-methylpropanoic acid.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. For this compound, 1H NMR and 13C NMR are primary techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for each non-equivalent proton. The chemical shifts are influenced by the electronic environment of the protons. For a similar compound, 2-methylpropanoic acid, the methyl protons appear as a doublet, and the methine proton as a septet. docbrown.info The carboxyl proton typically appears as a broad singlet at a downfield chemical shift. docbrown.info The introduction of the ethylamino group at the 3-position would introduce additional signals: a triplet for the methyl protons of the ethyl group and a quartet for the methylene (B1212753) protons, both coupled to each other. The protons on the carbon adjacent to the nitrogen and the N-H proton would also produce characteristic signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. For 2-methylpropanoic acid, three distinct carbon signals are observed, corresponding to the two equivalent methyl carbons, the tertiary carbon, and the carboxyl carbon. docbrown.info In this compound, additional signals would be expected for the two carbons of the ethyl group and the methylene carbon of the propanoic acid chain, resulting in a more complex spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

| CH ₃ (on C2) | ~1.2 | ~18 | Doublet |

| CH (on C2) | ~2.6 | ~40 | Multiplet |

| CH ₂ (on C3) | ~2.9 | ~50 | Multiplet |

| NH | Variable | - | Broad Singlet |

| CH ₂ (ethyl) | ~2.8 | ~45 | Quartet |

| CH ₃ (ethyl) | ~1.1 | ~15 | Triplet |

| C=O | - | ~180 | - |

| OH | >10 | - | Broad Singlet |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₁₃NO₂), the exact mass can be calculated and compared to the measured mass to confirm its molecular formula.

Predicted monoisotopic mass for [M+H]⁺ is 132.10192 m/z. uni.lu The fragmentation pattern in the mass spectrum provides structural information. For a similar compound, 2-methylpropanoic acid, the molecular ion peak is observed at m/z 88, with a base peak at m/z 43, corresponding to the isopropyl cation. docbrown.info For this compound, fragmentation would likely involve the loss of the carboxyl group, cleavage of the C-C backbone, and fragmentation of the ethylamino group.

Interactive Data Table: Predicted HRMS Fragmentation of this compound

| m/z | Possible Fragment Ion | Formula |

| 132.10192 | [M+H]⁺ | [C₆H₁₄NO₂]⁺ |

| 114.09190 | [M+H-H₂O]⁺ | [C₆H₁₂N]⁺ |

| 87.0651 | [M-COOH]⁺ | [C₅H₁₂N]⁺ |

| 72.0808 | [CH₃CH₂NHCH₂]⁺ | [C₃H₈N]⁺ |

| 58.0651 | [CH₃CHNH₂]⁺ | [C₃H₇N]⁺ |

Note: These are predicted fragmentation patterns and may vary depending on the ionization technique used.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and secondary amine functional groups. For 2-methylpropanoic acid, a broad O-H stretching band from the carboxylic acid is observed between 2500 and 3300 cm⁻¹, and a strong C=O stretching band appears around 1700 cm⁻¹. docbrown.info The presence of the ethylamino group would introduce an N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹, and C-N stretching vibrations around 1000-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For a similar compound, 3-aminopropanoic acid, Raman spectra show characteristic peaks for the various functional groups. researchgate.net In this compound, the C=O stretch would also be visible in the Raman spectrum, although it is typically weaker than in the IR spectrum. The C-H, N-H, and C-N bonds will also exhibit characteristic Raman shifts.

Interactive Data Table: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) | Weak |

| Carboxylic Acid (C=O) | Stretching | 1700-1725 | 1640-1680 |

| Amine (N-H) | Stretching | 3300-3500 | Moderate |

| Alkane (C-H) | Stretching | 2850-2960 | 2850-2960 |

| C-N | Stretching | 1000-1200 | 1000-1200 |

Advanced Chromatographic Separation Methods

Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

Due to its polar nature, containing both a carboxylic acid and an amino group, this compound is well-suited for separation by Hydrophilic Interaction Liquid Chromatography (HILIC). chromatographyonline.comhplc.eu HILIC is a variation of normal-phase liquid chromatography that uses a hydrophilic stationary phase with a high organic content mobile phase. halocolumns.combath.ac.uk This technique is ideal for retaining and separating highly polar compounds that show little or no retention in reversed-phase chromatography. chromatographyonline.comhplc.eu

The separation mechanism in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of the stationary phase and the bulk mobile phase. halocolumns.com The retention time of polar analytes like amino acids is influenced by the mobile phase composition, pH, and buffer concentration. halocolumns.combath.ac.uk Coupling HILIC with mass spectrometry (HILIC-MS) allows for sensitive and selective quantification of the target compound. chromatographyonline.comhplc.eu

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, amino acids like this compound are non-volatile due to their zwitterionic nature at neutral pH. thermofisher.com Therefore, derivatization is required to increase their volatility for GC analysis. thermofisher.comsigmaaldrich.com

Common derivatization methods for amino acids include silylation, which replaces active hydrogens on the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. thermofisher.comsigmaaldrich.com For example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can convert the amino acid into a more volatile derivative suitable for GC analysis. thermofisher.com The resulting derivatives can then be separated on a GC column and detected, often by mass spectrometry (GC-MS), which provides both retention time and mass spectral data for identification. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of the analytical characterization of chiral molecules. For this compound, which possesses a stereocenter at the second carbon, separating and quantifying the individual enantiomers is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. These interactions, which are transient and stereospecific, lead to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.

A suitable method for the closely related compound, 3-amino-2-methylpropanoic acid, utilizes a zwitterionic chiral stationary phase. hplc.eu This type of CSP is effective for the separation of amphoteric molecules like amino acids. Based on this established method, a representative approach for this compound can be detailed. The zwitterionic selector facilitates enantioseparation through a combination of ionic and hydrophobic interactions. The elution order of the enantiomers is a key parameter determined in the analysis, indicating which enantiomer interacts more strongly with the CSP. For 3-amino-2-methylpropanoic acid, the (R)-enantiomer has been observed to elute before the (S)-enantiomer. hplc.eu

A typical setup for such an analysis is presented in the interactive table below.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | CHIRALPAK ZWIX(+) |

| Mobile Phase | Methanol/Acetonitrile (50/50 v/v) with 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | 25 °C |

| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer |

Crystallographic Analysis

The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector. youtube.com By analyzing this diffraction pattern, researchers can construct an electron density map of the molecule and refine it to determine the exact position of each atom.

While specific crystallographic data for this compound is not publicly available, the analysis of a related simple beta-amino acid, beta-alanine (B559535) (3-aminopropanoic acid), can serve as an illustrative example of the data obtained from such an experiment. researchgate.net The crystal structure of beta-alanine has been determined, revealing its solid-state conformation and the packing of molecules within the crystal lattice. researchgate.net

The key parameters derived from a single-crystal XRD analysis are summarized in a crystallographic data table. This data provides a unique fingerprint for the crystalline solid.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | |

| a | 9.875(3) Å |

| b | 13.842(2) Å |

| c | 6.094(2) Å |

| α, β, γ | 90° |

| Volume (V) | 833.24 ų |

For this compound, a similar analysis would not only confirm its covalent structure but also reveal its preferred conformation in the solid state and the nature of intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Computational and Theoretical Chemistry Studies of 3 Ethylamino 2 Methylpropanoic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental computational tools used to investigate the three-dimensional structures and relative stabilities of molecules. For 3-(Ethylamino)-2-methylpropanoic acid, which possesses several rotatable single bonds, this analysis is crucial for understanding its physical and chemical behavior.

The conformational landscape of a molecule is determined by the rotation around its sigma (σ) bonds. Each unique spatial arrangement of atoms is known as a conformer. The study of the energetics between these different conformers helps in identifying the most stable, low-energy structures. mdpi.com For this compound, key rotatable bonds include the C-C and C-N bonds of the ethylamino and propanoic acid moieties. A systematic conformational search would involve rotating these bonds in discrete steps and calculating the potential energy of each resulting conformer. This process generates a potential energy surface, where the minima correspond to stable conformers.

Table 1: Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 131.17 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

Data sourced from PubChem. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and chemical reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and orbital energies.

For this compound, DFT calculations could be employed to determine a variety of electronic properties:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. For this compound, these maps would highlight the electron-rich regions (negative potential), such as the oxygen atoms of the carboxyl group and the nitrogen of the amine group, which are susceptible to electrophilic attack. Electron-poor regions (positive potential), like the acidic proton, would indicate sites for nucleophilic attack.

Reactivity Descriptors: From the orbital energies, various chemical reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, and chemical hardness, which quantify the molecule's tendency to donate or accept electrons. While specific values for this compound are not published, DFT studies on similar organic acid derivatives have successfully used functionals like B3LYP with basis sets such as 6-311G+(d,p) for accurate predictions. nih.govmdpi.com

Molecular Dynamics Simulations for Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com An MD simulation would allow for the investigation of this compound's behavior in a solvent, typically water, providing insights into its solvation, dynamics, and interactions with the surrounding environment.

The process involves placing a model of the molecule within a simulation box filled with solvent molecules. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate their movement over a specific period.

For this compound, MD simulations could reveal:

Solvation Structure: How water molecules arrange themselves around the hydrophilic (amine and carboxylic acid) and hydrophobic (alkyl) parts of the molecule.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and surrounding water molecules, which is critical to its solubility and behavior in aqueous solutions.

Conformational Dynamics: How the molecule transitions between different stable conformations in solution, providing a more realistic view than static calculations in a vacuum. mdpi.com

These simulations provide a bridge between the static picture of a single molecule and its dynamic behavior in a realistic chemical environment.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is widely used to predict and help interpret various types of spectra, including infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm a molecule's structure.

IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to the stretching and bending vibrations of its functional groups, such as the C=O and O-H stretches of the carboxylic acid, the N-H bend of the secondary amine, and C-H stretches of the alkyl groups.

NMR Spectra: Quantum chemical methods can also calculate NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. Comparing calculated shifts to experimental ones is a powerful method for structure verification. For instance, calculations could help distinguish the chemical shifts of the protons on the ethyl group from those of the methyl group. mdpi.com

In recent years, machine learning and artificial intelligence models have also emerged as powerful tools for predicting spectroscopic properties. arxiv.org These models are trained on large databases of known molecules and their spectra to predict the spectrum of a new compound directly from its structure, often much faster than traditional quantum chemical calculations. nih.govnih.gov

Synthesis and Characterization of Derivatives and Analogues of 3 Ethylamino 2 Methylpropanoic Acid

Strategic Design Principles for Modified Analogues

The modification of 3-(ethylamino)-2-methylpropanoic acid to create analogues is rooted in established medicinal chemistry principles. As β-amino acids are crucial components in the development of drugs, biomolecular structures, and peptidomimetics, their structural alteration is a key strategy for enhancing therapeutic potential. researchgate.nethilarispublisher.com The primary goals of creating these analogues include improving metabolic stability, enhancing target selectivity and potency, and modulating physicochemical properties like solubility and bioavailability. acs.orgnih.gov

One major design strategy involves using the β-amino acid structure to create peptidomimetics. Incorporating β-amino acids into peptide sequences can induce stable secondary structures and increase resistance to enzymatic degradation compared to their natural α-peptide counterparts. researchgate.netacs.org This makes them valuable for designing novel therapeutic peptides.

Another key principle is the exploration of structure-activity relationships (SAR). By systematically modifying different parts of the molecule—such as adding substituents to the carbon backbone or altering the functional groups—researchers can identify which structural features are critical for biological activity. nih.govmmsl.cz For instance, appending substituents to the alpha and beta positions of the β-amino acid unit has been shown to yield potent integrin antagonists. nih.gov The introduction of heterocyclic moieties is another strategy to create derivatives with a wide range of pharmacological activities, including antiviral, antibacterial, and anti-inflammatory properties. mdpi.com

Conformational constraint is also a powerful design tool. By modifying the propanoic acid backbone to create cyclic analogues, the flexibility of the molecule is reduced. This can lock the molecule into a specific conformation that may be more favorable for binding to a biological target, potentially leading to increased potency and selectivity. researchgate.net

Synthesis of N-Substituted Ethylamino Derivatives

The secondary amine of the ethylamino group is a prime site for modification, allowing for the synthesis of a wide array of N-substituted derivatives. These modifications can significantly alter the compound's polarity, size, and hydrogen bonding capability. Common synthetic routes include N-alkylation and N-acylation.

N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. A prevalent method is reductive amination, where a precursor primary amine (3-amino-2-methylpropanoic acid) reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired N-alkylated product. Alternatively, direct alkylation of this compound can be achieved by reacting it with an alkyl halide in the presence of a base to neutralize the hydrohalic acid byproduct.

N-Acylation: This process introduces an acyl group, forming an amide linkage at the nitrogen atom. The reaction is typically carried out by treating this compound (or its ester derivative to prevent intramolecular reactions) with an acyl chloride or a carboxylic acid anhydride (B1165640) under basic conditions. Amide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also be used to facilitate the reaction between the amine and a carboxylic acid.

The table below summarizes common reagents used for these transformations.

| Transformation | Reagent Class | Specific Examples | Resulting Functional Group |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Tertiary Amine |

| N-Alkylation | Aldehydes/Ketones + Reducing Agent | Acetaldehyde + NaBH₃CN | Tertiary Amine |

| N-Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | N-Acyl Amide |

| N-Acylation | Carboxylic Anhydrides | Acetic anhydride | N-Acyl Amide |

| N-Acylation | Carboxylic Acids + Coupling Agents | Benzoic acid + DCC/EDC | N-Acyl Amide |

Synthesis of Carboxylic Acid Esters and Amides

The carboxylic acid functional group is another key site for derivatization, readily converted into esters and amides to modify the compound's properties, such as its ability to act as a prodrug.

Esterification: The synthesis of carboxylic acid esters from this compound can be accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Other methods include reaction with alkyl halides under basic conditions or using milder, more modern catalytic approaches. For instance, diethyl chlorophosphate in pyridine (B92270) can efficiently mediate the direct formation of esters from carboxylic acids and alcohols.

Amidation: The conversion of the carboxylic acid to an amide requires activating the carboxyl group to facilitate nucleophilic attack by an amine. Common methods involve the use of coupling reagents like carbodiimides (DCC, EDC) often in combination with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions. Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride (by treatment with thionyl chloride or oxalyl chloride), which then readily reacts with a primary or secondary amine to form the desired amide. Recent developments include efficient amidation reactions using catalysts like boronic acids or transition metals such as nickel.

The following table outlines various synthetic approaches for these modifications.

| Target Derivative | Method | Key Reagents |

| Carboxylic Acid Ester | Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) |

| Carboxylic Acid Ester | Alkylation | Alkyl Halide (e.g., Ethyl iodide), Base (e.g., K₂CO₃) |

| Carboxylic Acid Ester | Phosphate Activation | Diethyl Chlorophosphate, Pyridine, Alcohol |

| Carboxylic Acid Amide | Coupling Agent Method | Amine, DCC or EDC, HOBt |

| Carboxylic Acid Amide | Acyl Halide Method | SOCl₂ or (COCl)₂, followed by Amine |

| Carboxylic Acid Amide | Catalytic Amidation | Amine, Boronic Acid Catalyst or Ni Catalyst |

Structural Modifications of the Propanoic Acid Backbone

Altering the three-carbon propanoic acid backbone of this compound represents a more profound structural modification, leading to analogues with significantly different shapes and conformational flexibilities. These changes can be critical for optimizing interactions with biological targets. mdpi.com

Cyclization: A key strategy for backbone modification is the creation of cyclic β-amino acid derivatives. acs.org This conformational constraint can pre-organize the molecule into a bioactive conformation. Synthetic methods such as ring-closing metathesis (RCM) are powerful tools for forming cyclic structures. acs.org For example, a diene-containing precursor derived from the parent molecule could be cyclized using a Grubbs catalyst. Another approach is the aza-Michael reaction, where an amine adds to an α,β-unsaturated carbonyl compound, which can be part of an intramolecular cyclization strategy to form heterocyclic or carbocyclic rings. nih.gov

Homologation and Substitution: The length of the carbon backbone can be extended through homologation reactions, such as the Arndt-Eistert synthesis, which converts a carboxylic acid into its next higher homologue. illinois.edu This would transform the propanoic acid derivative into a butanoic acid analogue. Additionally, substituents can be introduced at the α-carbon (C2) or β-carbon (C3) of the backbone. This can be achieved by starting with appropriately substituted precursors or through reactions like the conjugate addition of nucleophiles to α,β-unsaturated ester intermediates. illinois.edu Such substitutions are crucial in structure-activity relationship studies to probe the spatial requirements of a biological target. nih.gov

The table below details strategies for backbone modification.

| Modification Type | Synthetic Strategy | Description |

| Cyclization | Ring-Closing Metathesis (RCM) | A diene-containing linear precursor is treated with a ruthenium catalyst to form a cyclic alkene. acs.org |

| Cyclization | Intramolecular Aza-Michael Addition | An amine moiety within the molecule adds to an internal α,β-unsaturated system to form a ring. nih.gov |

| Homologation | Arndt-Eistert Synthesis | The carboxylic acid is converted to an acyl chloride, then a diazoketone, which undergoes Wolff rearrangement to form a ketene, which is then trapped to yield the homologous acid. illinois.edu |

| Substitution | Conjugate Addition | A nucleophile is added to the β-position of an α,β-unsaturated precursor to introduce a new substituent. illinois.edu |

Non Pharmacological Applications of 3 Ethylamino 2 Methylpropanoic Acid in Chemical Synthesis Research

Utility as Chiral Building Blocks in Complex Organic Synthesis

The demand for enantiomerically pure compounds in organic synthesis is ever-increasing, driven by the need for stereospecificity in pharmaceuticals, agrochemicals, and materials science. researchgate.net Chiral building blocks are fundamental to this endeavor, providing a strategic starting point for the construction of complex molecules with defined three-dimensional arrangements. researchgate.netnih.gov 3-(Ethylamino)-2-methylpropanoic acid, possessing a stereogenic center at the α-carbon, is a prime candidate for use as such a building block.

The asymmetric synthesis of complex organic molecules often relies on the incorporation of small, enantiopure fragments that guide the stereochemical outcome of subsequent reactions. mdpi.commdpi.com The carboxylic acid and the secondary amine functionalities of this compound offer versatile handles for a variety of chemical transformations, including amide bond formation, reduction, and alkylation. These reactions allow for the elaboration of the molecule into more complex structures while retaining the crucial stereochemical information of the initial building block. nih.gov

The strategic use of chiral building blocks derived from amino acids has been instrumental in the total synthesis of numerous natural products and designed molecules. nih.gov While specific examples detailing the extensive use of this compound in complex total synthesis are not widespread in publicly available literature, its structural motifs are analogous to other β-amino acids that have been successfully employed. The principles of asymmetric synthesis suggest that either enantiomer of this compound could be used to access different stereoisomers of a target molecule, a critical aspect in modern synthetic chemistry. nih.govresearchgate.net

Table 1: Potential Reactions for Chiral Elaboration of this compound

| Reaction Type | Functional Group Involved | Potential Product Class | Synthetic Utility |

|---|---|---|---|

| Amide Coupling | Carboxylic Acid, Amine | Peptides, Amides | Introduction of new substituents, chain extension |

| Reduction | Carboxylic Acid | Amino Alcohols | Access to chiral ligands and catalysts |

| N-Alkylation | Secondary Amine | Tertiary Amines | Modification of steric and electronic properties |

Incorporation into Peptide Mimetics and Unnatural Amino Acid Scaffolds

Peptides are crucial signaling molecules in a vast array of biological processes. However, their therapeutic application is often hampered by poor metabolic stability and low bioavailability. sigmaaldrich.com This has led to the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. biosyn.com Unnatural amino acids are key components in the design of these mimetics. sigmaaldrich.comcpcscientific.com

This compound, as a β-amino acid, is a valuable unnatural amino acid for incorporation into peptide backbones. mmsl.cz The introduction of β-amino acids into a peptide sequence alters the spacing between side chains and changes the conformational preferences of the peptide backbone. This can lead to the formation of stable secondary structures, such as helices and turns, which may be crucial for biological activity. nih.gov Furthermore, peptides containing β-amino acids are often resistant to degradation by proteases, which are enzymes that cleave the peptide bonds of natural α-amino acids. sigmaaldrich.com

The incorporation of N-alkylated amino acids, such as this compound, can further constrain the peptide's conformation and enhance its stability. cpcscientific.com The ethyl group on the nitrogen atom can influence the local geometry and prevent enzymatic recognition. These features make it an attractive building block for creating peptide mimetics with enhanced potency and duration of action. researchgate.net The synthesis of such modified peptides typically follows standard solid-phase or solution-phase peptide synthesis protocols, with the protected form of this compound being used as one of the monomer units. researchgate.net

Table 2: Comparison of α-Amino Acids and β-Amino Acids in Peptides

| Feature | α-Amino Acids | β-Amino Acids (e.g., this compound) |

|---|---|---|

| Backbone Structure | Two-carbon spacing between side chains | Three-carbon spacing between side chains |

| Proteolytic Stability | Susceptible to enzymatic cleavage | Generally resistant to enzymatic cleavage |

| Secondary Structure | Forms α-helices, β-sheets | Can form unique helical and turn structures |

| Natural Abundance | Proteinogenic | Non-proteinogenic |

Precursor for Advanced Materials and Polymeric Systems

The development of new polymers with tailored properties is a major focus of materials science. The properties of a polymer are dictated by the structure of its monomeric repeating units. Amino acids and their derivatives are attractive monomers due to their chirality and the presence of multiple functional groups, which can lead to polymers with unique characteristics such as biodegradability and specific recognition capabilities.

This compound is a bifunctional monomer that can, in principle, undergo polymerization to form polyamides. The reaction of the carboxylic acid of one monomer with the amino group of another would lead to the formation of an amide bond, the defining linkage in polyamides like nylon. The presence of the methyl group on the polymer backbone would influence its physical properties, such as its melting point, solubility, and crystallinity.

A compelling case for the potential of this molecule as a polymer precursor comes from research on a structurally related compound, 3-mercapto-2-methylpropionic acid. This thio-analog has been successfully used as a precursor for the biosynthesis of a novel polythioester, poly(3-mercapto-2-methylpropionate), which exhibits rubber-like elasticity. nih.govsemanticscholar.org This demonstrates that the 2-methylpropanoic acid backbone is a viable scaffold for polymerization. By analogy, the polymerization of this compound could yield functional polyamides with potentially interesting material properties. mdpi.com Such polymers could find applications as engineering plastics, fibers, or biocompatible materials. researchgate.netmdpi.com

Table 3: Potential Polymer Systems Derived from this compound

| Polymer Class | Monomer(s) | Potential Properties |

|---|---|---|

| Polyamide | This compound (self-condensation) | Chirality, potentially biodegradable, modified thermal properties due to methyl and ethyl groups. |

| Copolyamide | This compound and a diamine/diacid | Tunable mechanical and thermal properties, controlled crystallinity. |

| Functional Polymer | Post-polymerization modification of the polyamide | Introduction of specific functionalities for applications in catalysis, separation, or biomedicine. mdpi.comresearchgate.net |

Chemical Probes for Metabolic Pathway Elucidation in Vitro

Understanding the intricate network of metabolic pathways is a fundamental goal in biochemistry and drug discovery. Chemical probes, which are typically small molecules that can be used to study biological systems, are invaluable tools in this endeavor. Often, these probes are isotopically labeled analogs of endogenous metabolites or enzyme substrates, allowing their fate to be traced and quantified within a biological system.

While there is no direct evidence in the reviewed literature of this compound being used as a chemical probe, its structure suggests a potential application in this area. If this compound were found to be a substrate or inhibitor of a particular enzyme or transporter, an isotopically labeled version (e.g., containing ¹³C, ¹⁴C, or ³H) could be synthesized. researchgate.net This labeled compound could then be introduced into an in vitro system, such as isolated cells, tissue homogenates, or purified enzymes, to study its metabolic fate. nih.govnih.gov

For instance, if this compound were metabolized by a specific enzyme, the labeled products could be identified using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy. This would provide insights into the activity and substrate specificity of the enzyme. Conversely, if it acts as an inhibitor, it could be used to probe the function of a particular metabolic pathway by observing the changes in the concentrations of other metabolites when the pathway is blocked. The development of such probes is a highly specialized area of chemical biology that could potentially benefit from the unique structural features of this compound.

Table 4: Potential Applications of Labeled this compound as a Chemical Probe

| Isotopic Label | Detection Method | Potential In Vitro Application |

|---|---|---|

| ¹⁴C or ³H | Scintillation Counting, Autoradiography | Quantifying uptake and metabolism in cell cultures or tissue slices. |

| ¹³C or ¹⁵N | Mass Spectrometry, NMR Spectroscopy | Elucidating metabolic pathways by tracking the incorporation of the label into downstream metabolites. |

| ²H (Deuterium) | Mass Spectrometry | Studying kinetic isotope effects to understand enzyme mechanisms. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.